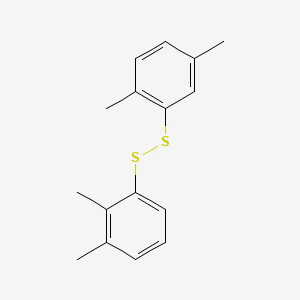
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl is an organic compound characterized by the presence of two phenyl rings, each substituted with methyl groups at the 2,3- and 2,5- positions, respectively, and connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl can be synthesized through the oxidative polymerization of diphenyl disulfide. This reaction is typically catalyzed by vanadyl acetylacetonate under controlled conditions. Another method involves the preparation of unsymmetrical disulfides from the corresponding thiols and bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide under mild conditions, yielding very good results.
Industrial Production Methods
Industrial production methods for disulfide compounds often involve large-scale oxidative coupling reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. detailed industrial processes for this specific compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfones and sulfoxides.
Reduction: It can be reduced to form thiol compounds.
Nucleophilic Substitution: It acts as a nucleophile in reactions with various electrophiles such as alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Nucleophilic Substitution: Reactions are often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Major Products
Oxidation: Sulfones and sulfoxides.
Reduction: Thiol compounds.
Nucleophilic Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in protein engineering and stabilization through disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, particularly in the stabilization of protein-based drugs.
Industry: Utilized in the development of materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and other macromolecules. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide bonds that enhance protein stability and function .
Comparison with Similar Compounds
Similar Compounds
Disulfide, bis(2,5-dimethylphenyl): Similar in structure but with symmetrical substitution on both phenyl rings.
Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl: Another related compound with different methyl substitution patterns.
Uniqueness
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This distinct structure can lead to different chemical and physical properties compared to its symmetrical counterparts.
Properties
CAS No. |
64346-56-1 |
|---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-13(3)16(10-11)18-17-15-7-5-6-12(2)14(15)4/h5-10H,1-4H3 |
InChI Key |
KXGBMWQZCKXTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SSC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















